3',4',7-Trihydroxyisoflavone
Overview
Description
3’,4’,7-Trihydroxyisoflavone is a 7-hydroxyisoflavone that is daidzein substituted by a hydroxy group at position 3’ . It is a natural isoflavonoid that has antioxidant activity . It can be produced by the metabolism of daidzein .
Molecular Structure Analysis
The molecular formula of 3’,4’,7-Trihydroxyisoflavone is C15H10O5 . Its average mass is 270.237 Da and its monoisotopic mass is 270.052826 Da .Chemical Reactions Analysis
3’,4’,7-Trihydroxyisoflavone inhibits several signaling pathways in cells, including tyrosinase-mediated melanin formation, casein kinase II-mediated phosphorylation of 60S acidic ribosomal P proteins, and cyclin-dependent, kinase-regulated cell proliferation .Physical And Chemical Properties Analysis
The melting point of 3’,4’,7-Trihydroxyisoflavone is 280-282°C . Its density is predicted to be 1.548±0.06 g/cm3 . It is slightly soluble in DMSO and methanol .Scientific Research Applications
Pharmaceutical Applications : Genistein has potential as a drug for genetic diseases like cystic fibrosis and mucopolysaccharidosis due to its various biological actions, ranging from phytoestrogenic to antioxidative effects (Węgrzyn et al., 2010).
Antimicrobial Activity : It exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria, including methicillin and tetracycline-resistant Staphylococcus aureus strains (Hummelova et al., 2015).
Cancer Treatment : Genistein has shown potential in the treatment of cancer due to its ability to induce apoptosis, cell cycle arrest, and antiangiogenic effects (Tuli et al., 2019).
Anti-Obesity Applications : A derivative of Genistein, 7,3',4'-trihydroxyisoflavone, has been identified to have remarkable anti-obesity activity both in vitro and in vivo (Roh et al., 2015).
Cosmeceutical and Skin Care : Genistein and its derivatives, like 7,3',4'-Trihydroxyisoflavone, are being explored for their potential in skin care, particularly in anti-pollutant and anti-inflammatory applications, as well as in treating atopic dermatitis-like symptoms (Huang et al., 2018); (Park et al., 2019).
Cardiovascular Disease : Its properties as a vasodilating, anti-thrombotic, and anti-atherosclerotic agent suggest potential benefits in managing hypertension and other cardiovascular diseases (Sureda et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-2-3-10-14(6-9)20-7-11(15(10)19)8-1-4-12(17)13(18)5-8/h1-7,16-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKGKOOLFLYZDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022451 | |
Record name | 3',4',7-Trihydroxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',4',7-Trihydroxyisoflavone | |
CAS RN |
485-63-2 | |
Record name | 3′,4′,7-Trihydroxyisoflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=485-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',4',7-Trihydroxyisoflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3',4',7-Trihydroxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',4',7-TRIHYDROXYISOFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T08Y239E7Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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